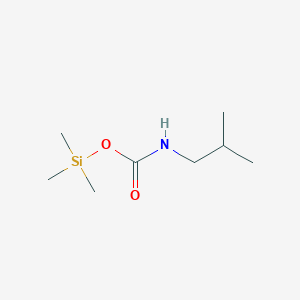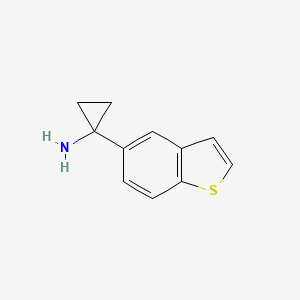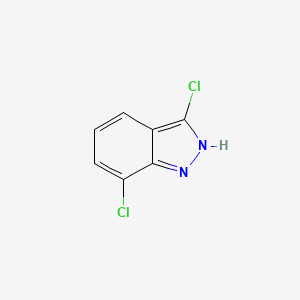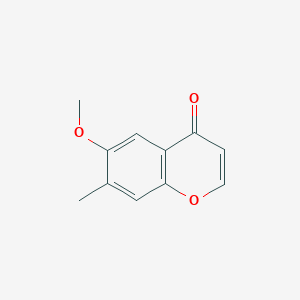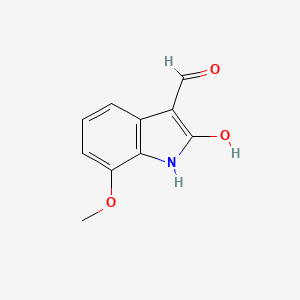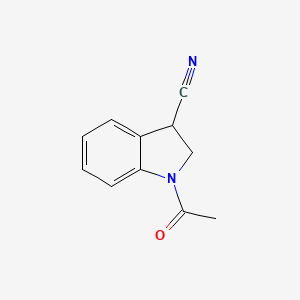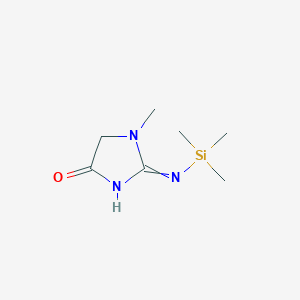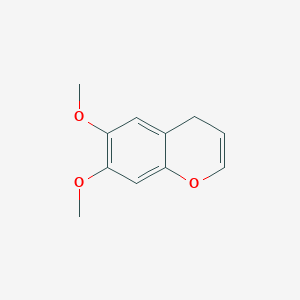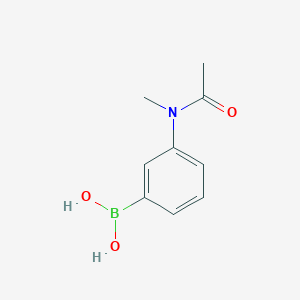
Naphthalene-2,6-diyldimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,6-diyldimethanamine is an organic compound with the molecular formula C₁₂H₁₄N₂. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two methanamine groups attached to the 2 and 6 positions of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-2,6-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-bis(bromomethyl)naphthalene with methenamine in the presence of a base such as sodium hydride. The reaction typically takes place in a solvent like triethylene glycol monomethyl ether (TEGME) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2,6-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthalene-2,6-dicarboxylic acid, while substitution reactions can produce halogenated or alkylated naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,6-diyldimethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: This compound is used in the development of fluorescent sensors and other advanced materials
Wirkmechanismus
The mechanism of action of naphthalene-2,6-diyldimethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit enzymes like monoamine oxidase, which is involved in neurotransmitter metabolism . The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,8-diyldimethanamine: Another derivative of naphthalene with methanamine groups at different positions.
Naphthalene-2,6-dicarboxylic acid: An oxidized form of naphthalene-2,6-diyldimethanamine.
Naphthalene-2,6-disulfonic acid: A sulfonated derivative of naphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as the development of selective fluorescent sensors and advanced materials .
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
[6-(aminomethyl)naphthalen-2-yl]methanamine |
InChI |
InChI=1S/C12H14N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8,13-14H2 |
InChI-Schlüssel |
PZGUGMOHZDKHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CN)C=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


